molecular formula C25H23N3O3S B2920616 N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 898438-96-5

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2920616
CAS No.: 898438-96-5
M. Wt: 445.54
InChI Key: DGYWSQOOYALKGQ-UHFFFAOYSA-N
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Description

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a quinazolinone moiety linked to a tetrahydronaphthalene sulfonamide group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where the quinazolinone intermediate reacts with a halogenated benzene derivative.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative of tetrahydronaphthalene under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of sulfonamides and quinazolinones in various chemical reactions.

Biology

Biologically, N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with specific biological pathways.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety can bind to the active site of enzymes, inhibiting their activity, while the sulfonamide group can enhance binding affinity and specificity. This dual interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-benzenesulfonamide: Similar structure but with a benzene ring instead of tetrahydronaphthalene.

    N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-naphthalene-2-sulfonamide: Similar structure but without the tetrahydro modification.

Uniqueness

The uniqueness of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide lies in its combination of the quinazolinone and tetrahydronaphthalene sulfonamide moieties. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-17-26-24-12-5-4-11-23(24)25(29)28(17)21-10-6-9-20(16-21)27-32(30,31)22-14-13-18-7-2-3-8-19(18)15-22/h4-6,9-16,27H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYWSQOOYALKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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